N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S2/c1-13(28)22-14-7-9-15(10-8-14)23-19(29)12-31-20-25-24-18(26(20)2)11-27-16-5-3-4-6-17(16)32-21(27)30/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUOXIXYNVFONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 468.6 g/mol. The compound features a complex structure that includes a triazole ring and a thioacetamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds similar to this compound can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways .
Antioxidant Properties
The antioxidant potential of triazole derivatives has been extensively studied. For example, certain triazole compounds have shown remarkable efficacy in scavenging free radicals in vitro. The antioxidant activity is often quantified using assays such as DPPH and ABTS. Compounds with similar structures to this compound have exhibited IC50 values comparable to established antioxidants like ascorbic acid .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, related compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes critical for bacterial survival and cancer cell proliferation.
- Free Radical Scavenging : The presence of functional groups in the compound allows it to neutralize free radicals effectively.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, these compounds can lead to programmed cell death.
Case Studies and Research Findings
A comprehensive study involving various triazole derivatives highlighted their potential as therapeutic agents against bacterial infections and cancer. Compounds exhibiting high binding affinities in molecular docking studies were identified as promising candidates for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares a common 1,2,4-triazole-thioacetamide scaffold with several analogs, differing in substituents on the triazole ring and the arylacetamide moiety. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., nitro in , chloro in ) exhibit downfield shifts in NMR due to deshielding effects, whereas electron-donating groups (e.g., methyl in the target compound) stabilize adjacent protons .
- Tautomerism: Unlike thiol tautomers (~2500–2600 cm⁻¹ S-H stretch), the target compound and its analogs predominantly exist as thiones, evidenced by C=S stretches at 1243–1258 cm⁻¹ and NH bands at 3150–3414 cm⁻¹ .
Stability and Reactivity
- Hydrolytic Stability: The acetamidophenyl group in the target compound may enhance solubility and hydrolytic stability compared to acetylphenyl () or fluorophenyl () analogs, which are more prone to metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
